Cas no 10220-23-2 (4-(2-Methoxyethyl)morpholine)

4-(2-Methoxyethyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(2-Methoxyethyl)morpholine
- 4-(2-methoxyethyl)-morpholin
- 4-(3-AMINOPROPYL)MORPHOLINE
- Einecs 233-531-3
- Morpholine, 4-(2-methoxyethyl)-
- SCHEMBL81823
- SH6Z2E9JPB
- SCHEMBL1706396
- D95625
- N-2-methoxyethylmorpholine
- DTXSID1065003
- JAEQOSKUYPMJAT-UHFFFAOYSA-N
- AKOS015915304
- AS-60718
- 10220-23-2
- NS00023120
- FT-0656695
- DTXCID3032709
-
- MDL: MFCD16038734
- インチ: InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3
- InChIKey: JAEQOSKUYPMJAT-UHFFFAOYSA-N
- ほほえんだ: COCCN1CCOCC1
計算された属性
- せいみつぶんしりょう: 145.11000
- どういたいしつりょう: 145.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 81.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.7A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 0.974
- ふってん: 181.4 °C at 760 mmHg
- フラッシュポイント: 58.9 °C
- 屈折率: 1.44
- PSA: 21.70000
- LogP: -0.09710
4-(2-Methoxyethyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM163961-5g |
4-(2-methoxyethyl)morpholine |
10220-23-2 | 95% | 5g |
$54 | 2023-01-13 | |
Chemenu | CM163961-25g |
4-(2-methoxyethyl)morpholine |
10220-23-2 | 95% | 25g |
$159 | 2023-01-13 | |
Alichem | A449036988-5g |
4-(2-Methoxyethyl)morpholine |
10220-23-2 | 95% | 5g |
$475.20 | 2023-09-04 | |
A2B Chem LLC | AA08723-5g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98%+;RG | 5g |
$64.00 | 2024-04-20 | |
eNovation Chemicals LLC | D950935-5g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98% | 5g |
$100 | 2025-02-20 | |
eNovation Chemicals LLC | K85428-100g |
4-(2-methoxyethyl)morpholine |
10220-23-2 | 97% | 100g |
$719 | 2024-05-23 | |
eNovation Chemicals LLC | D950935-5g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98% | 5g |
$100 | 2024-07-28 | |
eNovation Chemicals LLC | K85428-100g |
4-(2-methoxyethyl)morpholine |
10220-23-2 | 97% | 100g |
$719 | 2025-02-24 | |
eNovation Chemicals LLC | D950935-5g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98% | 5g |
$100 | 2025-02-28 | |
eNovation Chemicals LLC | D950935-25g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98% | 25g |
$175 | 2024-07-28 |
4-(2-Methoxyethyl)morpholine 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-(2-Methoxyethyl)morpholineに関する追加情報
4-(2-Methoxyethyl)morpholine: A Comprehensive Overview
The compound 4-(2-Methoxyethyl)morpholine, also known by its CAS number 10220-23-2, is a versatile and intriguing chemical entity that has garnered significant attention in various scientific and industrial domains. This molecule belongs to the morpholine family, which is a six-membered ring consisting of four carbon atoms and two oxygen atoms. The morpholine ring is widely recognized for its stability and ability to form strong hydrogen bonds, making it a valuable component in numerous applications.
4-(2-Methoxyethyl)morpholine is characterized by its unique structure, which includes a methoxyethyl substituent attached to the morpholine ring at the 4-position. This substitution introduces additional functional groups that enhance the molecule's reactivity and versatility. The methoxy group (-OCH3) is known for its electron-donating properties, which can influence the chemical behavior of the compound in various reactions. Recent studies have highlighted the importance of such substituents in modulating the physical and chemical properties of morpholine derivatives, making 4-(2-Methoxyethyl)morpholine a subject of interest in both academic and industrial research.
One of the most notable applications of 4-(2-Methoxyethyl)morpholine is in the field of pharmaceutical chemistry. The compound has been explored as a potential lead molecule in drug discovery due to its ability to interact with biological systems in a controlled manner. Researchers have investigated its role as a building block for more complex bioactive molecules, leveraging its structural flexibility and functional diversity. For instance, studies have demonstrated that 4-(2-Methoxyethyl)morpholine can serve as a precursor for the synthesis of antiviral agents, anticancer drugs, and other therapeutic compounds.
In addition to its pharmaceutical applications, 4-(2-Methoxyethyl)morpholine has found utility in materials science. The compound's ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential in gas storage, catalysis, and sensing applications. Recent advancements in this area have further underscored the importance of 4-(2-Methoxyethyl)morpholine as a key component in constructing functional materials with tailored properties.
The synthesis of 4-(2-Methoxyethyl)morpholine typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate alkyl halide with morpholine derivatives. Researchers have optimized these reactions to achieve high yields and selectivity, ensuring that the final product meets stringent quality standards. The development of efficient synthetic routes has been a focal point for chemists working with this compound, as it directly impacts its scalability and commercial viability.
From an environmental perspective, understanding the fate and behavior of 4-(2-Methoxyethyl)morpholine in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that the compound undergoes biodegradation under certain conditions, although its persistence varies depending on environmental factors such as temperature, pH, and microbial activity. Regulatory agencies have established guidelines to ensure safe handling and disposal practices for this compound, minimizing risks associated with its use.
Looking ahead, ongoing research continues to uncover new insights into the properties and applications of 4-(2-Methoxyethyl)morpholine. Collaborative efforts between academia and industry are driving innovations that expand the scope of this compound's utility. For example, recent breakthroughs in green chemistry have led to the development of sustainable synthesis methods for 4-(2-Methoxyethyl)morpholine, reducing reliance on hazardous reagents and improving process efficiency.
In conclusion, 4-(2-Methoxyethyl)morpholine (CAS No: 10220-23-2) stands out as a multifaceted chemical entity with significant potential across diverse fields. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as an essential component in modern chemical science. As our understanding of this compound deepens, it is likely to play an even more prominent role in shaping future innovations.
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